molecular formula C26H26N2O5 B2684127 (E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide CAS No. 1203440-25-8

(E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide

Cat. No.: B2684127
CAS No.: 1203440-25-8
M. Wt: 446.503
InChI Key: SYVADPZTWZRLDQ-BUHFOSPRSA-N
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Description

Synthesis Analysis

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring substituted with an acrylic acid group .


Chemical Reactions Analysis

The compound was synthesized using a click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Scientific Research Applications

Chemical Synthesis and Rearrangements

Studies on related compounds such as acrylamides and benzamides demonstrate the potential for complex chemical synthesis processes, including double rearrangement reactions. For instance, acrylamides have been shown to undergo O,N and N,N double rearrangement, producing compounds with different structural configurations, which could be essential in developing new pharmaceuticals or materials (Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto, 1985).

Polymerization

Acrylamide derivatives have also been utilized in controlled radical polymerization processes, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, to produce polymers with controlled molecular weights, low polydispersity, and enhanced isotacticity. This process is crucial for creating materials with specific physical properties for various applications, including biomedical devices (H. Mori, K. Sutoh, T. Endo, 2005).

Photoinitiation Activity

The synthesis of novel water-soluble copolymers with pendent benzil chromophores demonstrates the application of acrylamide derivatives in developing materials with specific photoinduced polymerization activities. This research highlights the potential of such compounds in creating responsive materials for advanced manufacturing techniques (F. Catalina, C. Peinado, M. Blanco, N. Allen, T. Corrales, I. Lukáč, 1998).

Antipathogenic Activity

Research on thiourea derivatives related to benzamides has explored their antipathogenic activity, indicating potential applications in developing antimicrobial agents. The structure-activity relationship studies of these compounds against various bacterial strains suggest their use in creating new treatments for infections resistant to traditional antibiotics (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Anticancer Evaluation

Furthermore, N-substituted benzamides have been synthesized and evaluated for their anticancer activity. Such studies are foundational in medicinal chemistry for discovering new drugs capable of inhibiting cancer cell growth, with several compounds showing promising results against different cancer cell lines (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Mechanism of Action

    Target of action

    Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

    Mode of action

    The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

    Biochemical pathways

    The TMP group affects various biochemical pathways related to its targets. For example, it can inhibit tubulin polymerization, which is crucial in cell division .

    Result of action

    The result of the action of TMP-containing compounds can vary depending on the specific compound and target. For example, they can lead to cell death in cancer cells by inhibiting tubulin .

Properties

IUPAC Name

2-methyl-N-[2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-17-9-5-6-10-19(17)26(30)28-21-12-8-7-11-20(21)27-24(29)14-13-18-15-22(31-2)25(33-4)23(16-18)32-3/h5-16H,1-4H3,(H,27,29)(H,28,30)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVADPZTWZRLDQ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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